Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM). [, , , , , ] It is a nonsteroidal, indole-based compound developed for scientific research related to bone health, lipid profiles, and certain types of cancer. [, , , , , ] Bazedoxifene has demonstrated tissue-selective activity, acting as an agonist in some tissues and an antagonist in others. [, , , , , ] This selective action makes it an intriguing compound for scientific research in various fields.
Related Compounds
Raloxifene
Compound Description: Raloxifene is a second-generation selective estrogen receptor modulator (SERM) primarily used for the prevention and treatment of osteoporosis in postmenopausal women. It acts as an estrogen agonist in bone, reducing bone resorption and increasing bone mineral density [, , , , , , , ]. Raloxifene is marketed under the brand name Evista by Eli Lilly and Company [].
Tamoxifen
Compound Description: Tamoxifen, a first-generation SERM, is widely used for treating and preventing estrogen receptor-positive breast cancer [, ]. It exhibits antagonist activity in breast tissue, blocking the effects of estrogen and inhibiting the growth of cancer cells [].
Relevance: Tamoxifen, alongside Raloxifene, provides a historical and mechanistic context for Bazedoxifene's development as a third-generation SERM. While all three drugs modulate estrogen receptor activity, Bazedoxifene is designed to have an improved safety and efficacy profile compared to earlier SERMs [, , , ]. Specifically, Bazedoxifene aims to provide enhanced bone-protective effects and a more neutral profile on the breast and uterus [, ]. Additionally, studies investigating the repurposing of SERMs for other applications, such as malaria treatment, often include Tamoxifen as a comparator to assess the potential of newer SERMs like Bazedoxifene [].
Bazedoxifene Acetate
Compound Description: Bazedoxifene Acetate is a prodrug of Bazedoxifene, meaning it is converted into the active drug within the body [, , ].
Relevance: As the prodrug form, Bazedoxifene Acetate plays a direct role in the pharmacokinetic profile of Bazedoxifene. Research on the metabolism of Bazedoxifene often utilizes the acetate form to understand its absorption, distribution, metabolism, and excretion [].
Bazedoxifene-N-oxide
Compound Description: Bazedoxifene-N-oxide is a metabolite of Bazedoxifene, generated through metabolic processes in the body [].
Relevance: Understanding the metabolic fate of Bazedoxifene is crucial for interpreting its pharmacological effects. The identification of Bazedoxifene-N-oxide in urine samples, alongside other metabolites, provides valuable information for pharmacokinetic studies and doping control analyses [].
Bazedoxifene Glucuronide Conjugates
Compound Description: Bazedoxifene Glucuronide Conjugates are metabolites formed by the conjugation of glucuronic acid to Bazedoxifene, primarily occurring in the liver [, ].
Relevance: These conjugates represent a major metabolic pathway for Bazedoxifene and contribute significantly to its elimination from the body. Understanding the formation and excretion of these metabolites is essential for determining appropriate dosing regimens and evaluating potential drug interactions [, ].
Lasofoxifene
Compound Description: Lasofoxifene is another third-generation SERM investigated for the prevention and treatment of osteoporosis in postmenopausal women. Similar to Bazedoxifene, it exhibits estrogen agonist activity in bone and antagonist activity in breast and uterine tissues [, ].
Relevance: Lasofoxifene's structural and pharmacological similarities to Bazedoxifene make it a valuable comparison point. Studies directly compare their inhibitory effects on enzymes like aldehyde oxidase, providing insights into structure-activity relationships and potential off-target effects []. Furthermore, both drugs were included in royalty agreements between Ligand Pharmaceuticals and Royalty Pharma, highlighting their related development pathways and commercial potential [].
Compound Description: This compound is a selective estrogen receptor alpha (ERα) agonist [].
Relevance: By comparing the vasodilatory effects of Bazedoxifene with this ERα agonist in rabbit basilar arteries, researchers aim to dissect the specific receptor subtypes involved in Bazedoxifene's vascular actions []. This comparison helps elucidate whether Bazedoxifene's beneficial effects on cerebrovascular function are primarily mediated by ERα activation or involve other pathways [].
G1
Compound Description: G1 is a selective agonist of G protein-coupled estrogen receptor (GPER) [].
Relevance: Similar to the comparison with the ERα agonist, using G1 helps determine whether GPER activation contributes to the observed vascular effects of Bazedoxifene []. The study results suggest that Bazedoxifene's relaxant effects on cerebral arteries may involve both ERα and GPER activation [].
Compound Description: This compound acts as a selective estrogen receptor beta (ERβ) agonist [].
Relevance: By including this ERβ agonist in their study, researchers aimed to assess the potential role of ERβ in mediating Bazedoxifene's vascular effects. The lack of response to this compound suggests that Bazedoxifene's actions on cerebral arteries are likely independent of ERβ activation [].
Medroxyprogesterone Acetate (MPA)
Compound Description: Medroxyprogesterone acetate is a synthetic progestin commonly used in hormone therapy for menopausal women to counteract the endometrial stimulating effects of estrogen [, ]. It is often combined with conjugated estrogens for this purpose [, ].
Relevance: Medroxyprogesterone acetate, when combined with conjugated estrogens, serves as a relevant comparator for evaluating the gynecological safety profile of Bazedoxifene combined with conjugated estrogens. Studies directly compare these two treatment regimens, assessing their impact on endometrial hyperplasia, breast density, vaginal bleeding, and other gynecological parameters [, ]. The findings indicate that Bazedoxifene combined with conjugated estrogens provides endometrial protection without the adverse effects on breast tissue and bleeding patterns associated with the conjugated estrogens/MPA combination [, ].
Conjugated Estrogens
Compound Description: Conjugated estrogens are a mixture of estrogen hormones derived from natural sources, commonly used in hormone therapy for menopausal women to alleviate vasomotor symptoms and prevent bone loss [, , , ].
Relevance: Conjugated estrogens are a key component of a combination therapy strategy with Bazedoxifene. This combination aims to leverage the beneficial effects of both drugs while mitigating potential risks [, , , ]. Specifically, conjugated estrogens address vasomotor symptoms and contribute to bone health, while Bazedoxifene provides endometrial protection and may offer advantages in breast safety compared to progestin-containing regimens [, , , ].
Letrozole
Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It is primarily used in the treatment of hormone receptor-positive breast cancer [].
Relevance: Letrozole serves as a comparator for Bazedoxifene in preclinical studies evaluating chemopreventive efficacy against mammary cancers in rat models []. The research suggests that Bazedoxifene, alone or in combination with letrozole, shows promising activity in preventing estrogen receptor-positive mammary cancers. Furthermore, the combination strategy hints at a potential additive effect without the weight gain commonly observed with letrozole alone [].
Palbociclib
Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor used in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer [, ]. It works by blocking the activity of CDK4/6, proteins involved in cell cycle progression.
Relevance: Palbociclib is being investigated in combination with Bazedoxifene as a potential strategy to overcome endocrine resistance in estrogen receptor-positive metastatic breast cancer [, ]. Preclinical data suggest synergistic activity between these two agents, and early clinical trials indicate promising clinical activity and a manageable safety profile for this combination [, ]. The rationale for combining these drugs stems from their distinct mechanisms of action: Bazedoxifene targets the estrogen receptor, while Palbociclib inhibits CDK4/6, a key downstream effector in the estrogen receptor signaling pathway [, ].
Source and Classification
Bazedoxifene is classified as a non-steroidal compound and belongs to the class of selective estrogen receptor modulators. It was developed to provide benefits similar to estrogen therapy without the associated risks of hormone replacement therapy, particularly concerning breast and endometrial cancer. The compound is synthesized from indole derivatives and azepane derivatives, which serve as key intermediates in its production.
Synthesis Analysis
Methods
Bazedoxifene is synthesized through several chemical pathways that involve multiple steps. The synthesis typically starts with the preparation of cyanomethoxybenzyl halides, which are crucial intermediates in the production of bazedoxifene acetate. The process includes:
Formation of Key Intermediates: The initial steps involve the synthesis of indole-based compounds, which are then converted into bazedoxifene through various reactions including alkylation and debenzylation.
Debenzyation: This step utilizes palladium on carbon (Pd/C) in a hydrogen atmosphere to remove benzyl groups, yielding the active form of bazedoxifene.
Acetylation: The final product, bazedoxifene acetate, is obtained by reacting the free base with acetic acid.
Technical Details
The synthesis has been optimized to enhance yield and purity, with specific solvent mixtures identified as optimal for various reactions. For instance, a mixture of methanol and acetone has been found effective for debenzylation reactions, achieving yields up to 91%.
Molecular Structure Analysis
Structure
Bazedoxifene has a complex molecular structure characterized by its indole core and various functional groups that facilitate its interaction with estrogen receptors. The molecular formula is C24H26N2O3, and it features multiple stereocenters contributing to its pharmacological activity.
Data
Molecular Weight: Approximately 394.48 g/mol
Crystalline Forms: Bazedoxifene exhibits polymorphism, with several crystalline forms identified, including amorphous variants.
Chemical Reactions Analysis
Bazedoxifene undergoes several chemical reactions during its synthesis:
Alkylation: Involves the introduction of alkyl groups to enhance receptor binding.
Reduction: Utilizes hydrogenation methods to modify functional groups.
Acetylation: Final modification that enhances stability and bioavailability.
These reactions are carefully controlled to optimize yield and minimize impurities.
Mechanism of Action
Bazedoxifene acts primarily as a selective modulator at estrogen receptors, particularly estrogen receptor-alpha and beta. Its mechanism involves:
Agonistic Effects: In bone tissue, bazedoxifene mimics estrogen, promoting bone density and strength.
Antagonistic Effects: In breast and uterine tissues, it blocks estrogen's proliferative effects, reducing the risk of cancer development.
This selective action is crucial for its therapeutic efficacy in treating osteoporosis while minimizing adverse effects associated with traditional hormone replacement therapies.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white crystalline powder.
Solubility: Soluble in organic solvents like methanol and acetone but poorly soluble in water.
Chemical Properties
Stability: Bazedoxifene is stable under standard storage conditions but sensitive to light and moisture.
pH Sensitivity: Its solubility can be affected by pH levels, influencing its absorption profile when administered.
Applications
Bazedoxifene is primarily used in:
Osteoporosis Treatment: It helps increase bone mineral density in postmenopausal women.
Menopausal Symptom Management: Provides relief from symptoms without significant risks associated with traditional hormonal therapies.
Cancer Research: Emerging studies suggest potential applications in oncology, particularly against certain types of tumors due to its inhibitory effects on specific proteins involved in cancer progression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pracinostat is a hydroxamic acid that is N-hydroxyacrylamide which is substituted at position 3 by a 2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl group (the E isomer). An orally available pan-histone deacetylase inhibitor with demonstrated activity in the treatment of advanced solid tumours. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor, an antineoplastic agent, an apoptosis inducer and an antimalarial. It is an olefinic compound, a hydroxamic acid, a benzimidazole and a tertiary amino compound. Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials, allowing oral dosing. Data demonstrate that Pracinostat is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors. Pracinostat is an orally available, small-molecule histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Pracinostat inhibits HDACs, which may result in the accumulation of highly acetylated histones, followed by the induction of chromatin remodeling; the selective transcription of tumor suppressor genes; the tumor suppressor protein-mediated inhibition of tumor cell division; and, finally, the induction of tumor cell apoptosis. This agent may possess improved metabolic, pharmacokinetic and pharmacological properties compared to other HDAC inhibitors.
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)-5-pyrimidinecarboxamide is a pyrimidinecarboxylic acid. Ricolinostat is under investigation for the treatment of Breast Carcinoma and Metastatic Breast Cancer. Ricolinostat is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity. Ricolinostat selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation. This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth. HDAC6, a class II HDAC deacetylase located in the cytoplasm, appears to play a key role in the formation and activation of the aggresomes needed for degradation of misfolded proteins. Compared to non-selective HDAC inhibitor, ACY-1215 is able to reduce the toxic effects on normal, healthy cells.
Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound. Belinostat is a novel agent that inhibits the enzyme histone deacetylase (HDAC) with a sulfonamide-hydroxamide structure. It was developed as an orphan drug to target hematological malignancies and solid tumors by TopoTarget. The safety and efficacy of belinostat is currently being evaluated for use in combination with traditional front-line therapies for the treatment of PTCL. Intravenous administration of the agent is available as Beleodaq as monotherapy and the dosing regimen involves a 21-day cycle. It was US-approved in July 2014 as a therapeutic agent for relapsed or refractory peripheral T-cell lymphoma. Belinostat is a Histone Deacetylase Inhibitor. The mechanism of action of belinostat is as a Histone Deacetylase Inhibitor. Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury. Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
ST7612AA1 is a new and potent HDCA inhibitor with potential anticancer activity. ST7612AA1 showed an in vitro activity in the nanomolar range associated with a remarkable in vivo antitumor activity, highly competitive with the most potent HDAC inhibitors, currently under clinical trials.